![molecular formula C9H7NO3 B13524185 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid typically involves the annulation of the pyridine ring to substituted cyclopentanone or its enamine . One common method includes the use of 1,2-dibromoethane as an alkylating agent . The reaction conditions often involve the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in solvents such as tert-butanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimization of reaction conditions to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Direct oxidation using Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant.
Substitution: Alkylation reactions using agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: 1,2-dibromoethane or benzyl chloride in the presence of a base.
Major Products
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Various substituted cyclopenta[b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and as an inhibitor of protein kinases.
Medicine: Explored for its hypoglycemic activity and as an antagonist of calcium channels.
Industry: Employed as a corrosion inhibitor for carbon steel.
Wirkmechanismus
The mechanism of action of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase inhibitor, it likely binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate .
- 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid .
Uniqueness
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-4-3-6-5(8)1-2-7(10-6)9(12)13/h1-2H,3-4H2,(H,12,13) |
InChI-Schlüssel |
KTRUKFRYCLOLEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


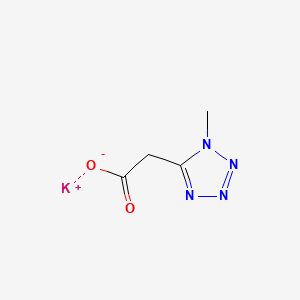
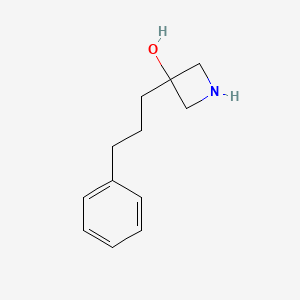
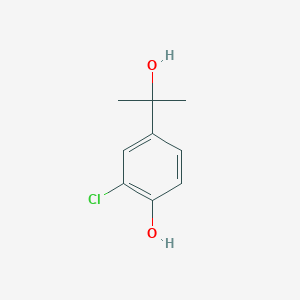
![spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)

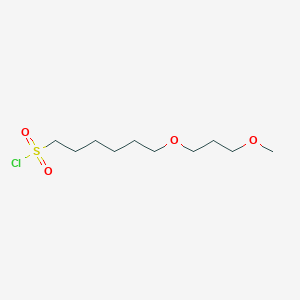
![1-Methyl-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13524142.png)
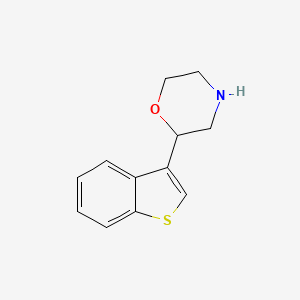
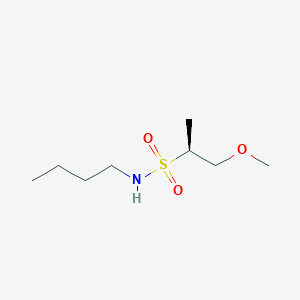
![(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid](/img/structure/B13524153.png)
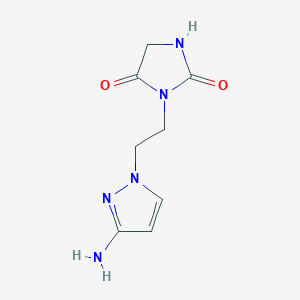
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)


